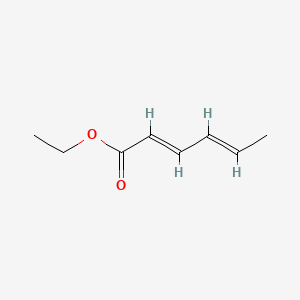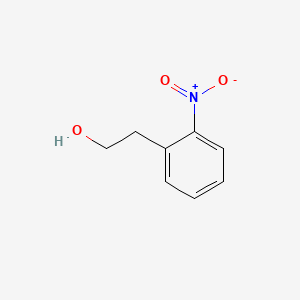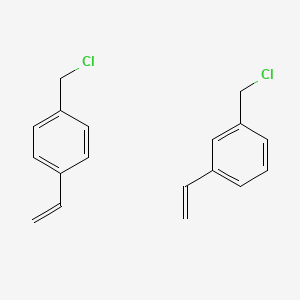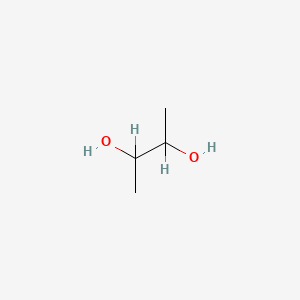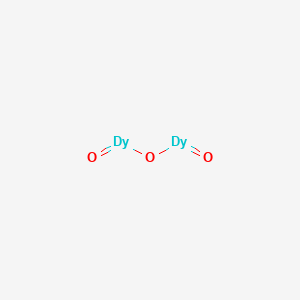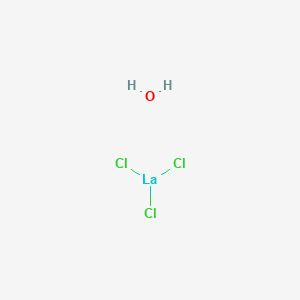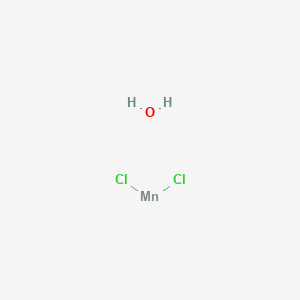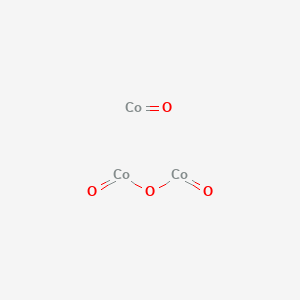
Cobalt(II,III) oxide
説明
Cobalt(II,III) oxide is an inorganic compound with the formula Co3O4 . It is one of two well-characterized cobalt oxides and is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as Co II Co III2 O 4 and sometimes as CoO•Co 2 O 3 .
Synthesis Analysis
Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . The Co3O4 nanoparticles synthesized by thermal decomposition of cobalt carbonate nanoparticles have 53 nm sizes .Molecular Structure Analysis
Co3O4 adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions .Chemical Reactions Analysis
The oxygen evolution reaction (OER) catalyzed by active sites on three different surface terminations of Co3O4 involves the nucleophilic addition of water to the oxo, which is responsible for the formation of the O-O bond . The intrinsic reactivity of a site for this step is found to increase as the coordination of the oxo decreases .Physical And Chemical Properties Analysis
Cobalt(II,III) oxide is a black solid with a molecular weight of 240.80 g/mol . It has a density of 6.07 g/cm3 . It is insoluble in water but soluble (with degradation) in acids and alkalis . Its melting point is 895 °C and it decomposes at a boiling point of 900 °C .科学的研究の応用
Environmental Applications
- Denitration Solutions : Cobalt(II)-amine chelates, which can be oxidized to cobalt(III), are effective in absorbing nitric oxide from flue gas. Graphene can regenerate these solutions by reducing cobalt(III) to cobalt(II), releasing oxygen in the process. This showcases the role of cobalt(II,III) oxide in environmental remediation (Jiang & Wei, 2019).
Nanotechnology
- Hollow Structures for Diverse Applications : Cobalt(II,III) oxide's unique hollow structures have applications in magnetic, catalytic, and superhydrophobic properties, lithium-ion batteries, supercapacitors, water treatment, and gas sensing (Wang et al., 2012).
Chemistry and Catalysis
- Cobalt(III) in Polymerization : Cobalt(III) complexes are highly effective catalysts for copolymerization of cyclohexene oxide and CO2, even under low CO2 pressures, showcasing their potential in polymer science (Ren et al., 2010).
- Solar Cells : Cobalt oxide (II, III) acts as an efficient hole-transporting interlayer in inverted polymer solar cells, improving power conversion efficiency and preventing charge carrier recombination (Wang et al., 2015).
Materials Science
- Nanofiber Synthesis : Cobalt(II,III) oxide nanofibers produced via electrospinning technique have potential applications due to their distinct optical properties (Barakat et al., 2008).
Electrochemistry
- Hydrogen Peroxide Sensing : Cobalt (II) dicobalt (III) oxide nanoparticles show promise in the electrocatalytic reaction and highly sensitive detection of hydrogen peroxide, highlighting their potential in biosensor technology (Heli & Pishahang, 2014).
Environmental Biogeochemistry
- Cell-Mineral Interface Studies : Cobalt-doped ferrihydrite's interaction with Geobacter sulfurreducens at the nanoscale elucidates the fate of cobalt in redox environments, important in environmental systems and industrial applications like drug delivery (Buchanan et al., 2022).
Energy Storage
- Supercapacitors and Biosensors : Cobalt(II,III) oxide nanorods/reduced graphene oxide composite exhibit excellent performance in supercapacitor applications and non-enzymatic electrochemical detection of glucose, showing their versatility in energy storage and biosensing (Li et al., 2018).
- Li-ion Batteries : Cobalt oxides serve as effective anode materials in lithium-ion batteries, offering stable reversible lithium storage capacity (Wang et al., 2002).
Safety And Hazards
将来の方向性
Cobalt(II,III) oxide hollow structures have been of growing interest due to their potential applications in several fields . This includes their use as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles . The design of an optimal OER catalyst at a given applied potential is a future research direction .
特性
IUPAC Name |
oxocobalt;oxo(oxocobaltiooxy)cobalt | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.4O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUKZWYPLNNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Co].O=[Co]O[Co]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.797 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II,III)oxide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



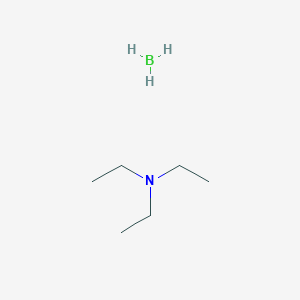
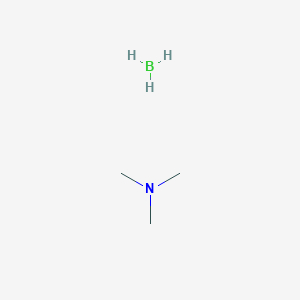
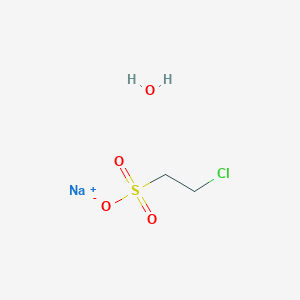
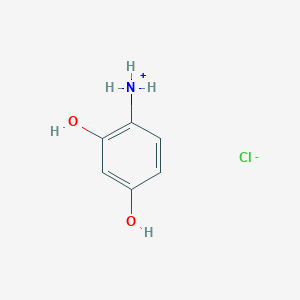
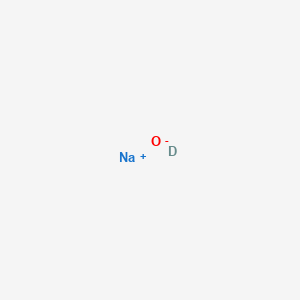
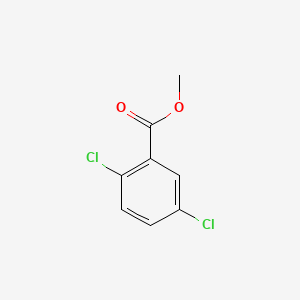
![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)
